molecular formula C7H9NO2 B051025 (2-Methoxypyridin-4-yl)methanol CAS No. 123148-66-3

(2-Methoxypyridin-4-yl)methanol

Cat. No. B051025
M. Wt: 139.15 g/mol
InChI Key: YENBVKZRNXXJSF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanol is a chemical compound that has been the subject of research in various fields, particularly in chemistry and materials science. It is notable for its potential in creating compounds with specific physical and chemical properties.

Synthesis Analysis

  • A study by (Ahipa et al., 2014) focused on synthesizing compounds containing methoxypyridine structures. These compounds exhibited liquid crystalline behavior and were characterized using spectral techniques.

Molecular Structure Analysis

  • The molecular structure of compounds related to (2-Methoxypyridin-4-yl)methanol was analyzed through X-ray diffraction in studies such as (Percino et al., 2005). These analyses reveal details about the molecular arrangement and intramolecular interactions.

Chemical Reactions and Properties

  • Research by (Garnovskii et al., 2003) involved electrochemical synthesis involving methanol, demonstrating how (2-Methoxypyridin-4-yl)methanol can participate in complex chemical reactions.
  • The study by (Sammakia & Hurley, 2000) looked into the catalytic properties of related compounds in specific chemical reactions.

Physical Properties Analysis

  • The physical properties of related compounds, such as their liquid crystalline behavior and phase transitions, were investigated in the research by (Ahipa et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as the emission bands and electronic properties, were explored in the context of luminescent materials in the study by (Ahipa et al., 2014).

Scientific Research Applications

  • Siderophores

    • Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Method: Organisms have developed efficient iron transport mechanisms, including siderophores, to cope with iron-limited conditions .
    • Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers

    • Application: MPC polymers, which have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption .
    • Method: These polymers are used for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
    • Results: They have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Future Directions

“(2-Methoxypyridin-4-yl)methanol” is widely used in research and industrial fields. Its future directions could involve further exploration of its synthesis, properties, and potential applications in various fields.

Relevant Papers There are several papers relevant to “(2-Methoxypyridin-4-yl)methanol”. One discusses the synthesis of substituted pyridines with diverse functional groups . Another paper discusses the properties, synthesis, characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, and the current state of "(2-Methoxypyridin-4-yl)methanol".

properties

IUPAC Name

(2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBVKZRNXXJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560641
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-4-yl)methanol

CAS RN

123148-66-3
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-methoxy-pyridine-4-carboxylate (0.93 g, 5 mmol) in ether (5 ml) was added to lithium aluminium hydride (0.3 g, 8 mmol) in ether (10 ml) cooled to 5° C. and the mixture stirred for 2 hours. Water was added, the mixture was filtered through diatomaceous earth and the pad was washed through with ethyl acetate. The filtrate was extracted with ethyl acetate and the combined extracts were washed with brine, dried (MgSO4) and the solvent removed by evaporation to give 4-hydroxymethyl-2-methoxypyridine (0.64 g, 89%) as a yellow oil.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
10 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

(2-Chloro-pyridin-4-yl)-methanol (2.82 g, 19.67 mmol) was refluxed with 25 wt. % sodium methoxide (25 ml) solution for 24 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, EA:hexane (1:1)) to afford 1.8 g (60%) of (2-Methoxy-pyridin-4-yl)-methanol as a pale brown oil. 1H NMR (200 MHz, CDCl3) δ 2.16 (3H, s), 2.21 (3H, s), 5.13 (2H, s), 6.99 (1H, d, J=5.6 Hz), 8.11 (1H, br. s), 8.12 (1H, s), 8.23 (1H, d, J=5.6 Hz).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (2.92 g) in diethyl ether (200 ml) and THF (50 mL) was added dropwise a solution of methyl 2-methoxyisonicotinate (8.57 g) in diethyl ether (50 mL) at 0° C., and the reaction mixture was stirred at 0° C. for 20 min. Water (3.0 mL), 4N aqueous sodium hydroxide solution (3.0 mL) and water (9.0 mL) were successively added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 15 min. The resulting white precipitate was filtered off, and the solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (6.74 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 0° C. solution of 2-methoxyisonicotinic acid (M1) (490 mg, 3.20 mmol) in anhydrous THF (15 ml) was added dropwise LAH (3.20 ml, 6.40 mmol) (2.0 N in Et2O), and the mixture was stirred at room temperature for overnight. The reaction mixture was cooled back to 0° C. and 0.28 ml H2O, 0.21 ml of 20% NaOH solution, 0.98 ml H2O were added drop-wise sequentially and stirred for 1 h. The solid was filtered and washed with THF and the filtrate was concentrated to give (2-methoxypyridin-4-yl)methanol (M2) as a clear oil that gave a mass ion (ES+) of 140.1 for M+H+.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.98 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 2
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 3
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 4
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 5
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methoxypyridin-4-yl)methanol

Citations

For This Compound
5
Citations
HJ Jung, HJ Park, YG Shin, YS Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
Cafieic acid is a naturally occurring phenolic compound that is found in many fruits, vegetables, and herbs (eg sage), including coffee. 1-4 Caffeic acid and its analogues have attracted …
Number of citations: 1 koreascience.kr
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org

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